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molecular formula C16H14N2O B1475024 1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea CAS No. 1852556-47-8

1-(4-Ethynylphenyl)-3-(3-methylphenyl)urea

Cat. No. B1475024
M. Wt: 250.29 g/mol
InChI Key: OIXWEMNCMOFDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233968B1

Procedure details

A solution of 4-ethynylaniline (1.308 g, 11.18 mmol, 1 eq) and m-tolyl isocyanate (1.684 mL, 1.2 eq) in anhydrous THF (20 mL) was stirred under nitrogen atmosphere at room temperature for three hours. The yellow solution was diluted with ethyl acetate, washed sequentially with aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, and lastly dried with anhydrous sodium sulfate. The clear solution was decanted, concentrated under reduced pressure to a lesser amount, and an off-white solid was obtained upon filtration. This solid was subject to a gradient column chromatography (EtOAc-Hex 1:100 to 1:4) followed by another column chromatography (from DCM to MeOH-DCM 1:10). 1-(4-ethynylphenyl)-3-(3-methylphenyl)urea was obtained as an off-white powder in amount of 2.134 g.
Quantity
1.308 g
Type
reactant
Reaction Step One
Quantity
1.684 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)#[CH:2].[C:10]1([CH3:19])[CH:15]=[CH:14][CH:13]=[C:12]([N:16]=[C:17]=[O:18])[CH:11]=1.C(Cl)Cl.CO.C(Cl)Cl>C1COCC1.C(OCC)(=O)C>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:17]([NH:16][C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([CH3:19])[CH:11]=2)=[O:18])=[CH:5][CH:4]=1)#[CH:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.308 g
Type
reactant
Smiles
C(#C)C1=CC=C(N)C=C1
Name
Quantity
1.684 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)N=C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
lastly dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The clear solution was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a lesser amount
CUSTOM
Type
CUSTOM
Details
an off-white solid was obtained upon filtration

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)NC(=O)NC1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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